![molecular formula C16H16O3 B14422441 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan CAS No. 82994-17-0](/img/structure/B14422441.png)
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan is an organic compound with the molecular formula C16H16O3 It belongs to the dibenzofuran family, characterized by a fused ring structure consisting of two benzene rings and one furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as methoxy-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts like palladium on carbon (Pd-C) and solvents such as ethyl acetate.
Temperature and Time: The reaction is usually carried out at elevated temperatures, around 210°C, for a duration of approximately 2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd-C).
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd-C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethoxydibenzofuran: A related compound with similar structural features but lacking the additional methyl groups.
1,9-Dimethyldibenzofuran: Another related compound with methyl groups but without the methoxy substituents.
Uniqueness
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
82994-17-0 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
3,7-dimethoxy-1,9-dimethyldibenzofuran |
InChI |
InChI=1S/C16H16O3/c1-9-5-11(17-3)7-13-15(9)16-10(2)6-12(18-4)8-14(16)19-13/h5-8H,1-4H3 |
Clave InChI |
QAADZVDEFJSHAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)

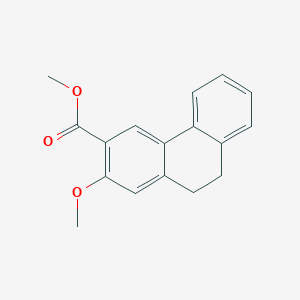

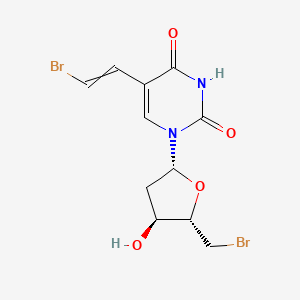
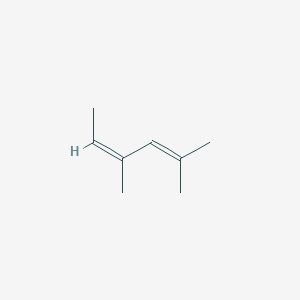
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)

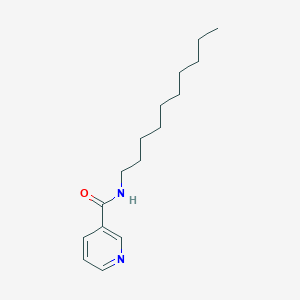
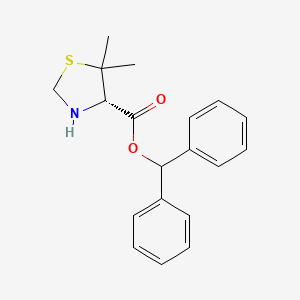
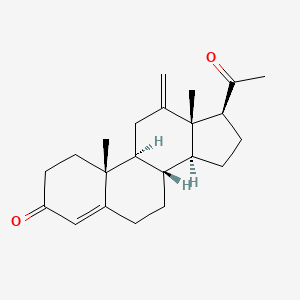
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
